molecular formula C10H9BrN2 B8647458 6-(1-Bromoethyl)quinoxaline

6-(1-Bromoethyl)quinoxaline

Cat. No. B8647458
M. Wt: 237.10 g/mol
InChI Key: LSMLEWVVHCOIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-Bromoethyl)quinoxaline is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(1-Bromoethyl)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(1-Bromoethyl)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-(1-Bromoethyl)quinoxaline

Molecular Formula

C10H9BrN2

Molecular Weight

237.10 g/mol

IUPAC Name

6-(1-bromoethyl)quinoxaline

InChI

InChI=1S/C10H9BrN2/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-7H,1H3

InChI Key

LSMLEWVVHCOIKA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=NC=CN=C2C=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-(1-hydroxyethyl)quinoxaline (0.4 g, 0.23 mMol) in ether (4 mL) and hexanes (2 mL) at zero degrees was added phosphorus tribromide (0.196 mL, 2.07 mMol) and the mixture stirred at zero degrees for one hour and then allowed to warm to room temperature. After two hours at room temperature the reaction mixture was poured over ice and then partitioned between ethyl acetate (100 mL) and water (100 mL). The aqueous layer was discarded and the organics washed with saturated sodium bicarbonate, then dried (MgSO4), and concentrated to dryness to yield 20 mg (37% yield) of 6-(1-bromo-ethyl)-quinoxaline as a light yellow oil. 1H NMR (CDCl3): δ=8.79 (m, 2H), 8.06 (d, 1H, J=9.0 Hz), 8.04 (d, 1H, J=2.2 Hz), 7.85 (dd, 1H, J=9.0, 2.2 Hz), 5.34 (q, 1H, J=6.9 Hz), 2.10 (d, 3H, J=6.9 Hz).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.196 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
hexanes
Quantity
2 mL
Type
solvent
Reaction Step One

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